molecular formula C7H7F3N2O3 B13573151 2-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyacetic acid

2-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyacetic acid

Cat. No.: B13573151
M. Wt: 224.14 g/mol
InChI Key: IXRFBJFJIXBIDU-UHFFFAOYSA-N
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Description

2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetic acid is a chemical compound known for its unique structure and properties It contains a pyrazole ring substituted with a trifluoromethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a trifluoromethyl group.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Acetic Acid Moiety: The final step involves the esterification or etherification of the pyrazole ring with chloroacetic acid or its derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antifungal activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Trifloxystrobin: A fungicide with a similar trifluoromethyl-substituted pyrazole structure.

    Fluopyram: Another fungicide with a pyrazole ring and similar functional groups.

Uniqueness

2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H7F3N2O3

Molecular Weight

224.14 g/mol

IUPAC Name

2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxyacetic acid

InChI

InChI=1S/C7H7F3N2O3/c1-12-5(15-3-6(13)14)2-4(11-12)7(8,9)10/h2H,3H2,1H3,(H,13,14)

InChI Key

IXRFBJFJIXBIDU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)OCC(=O)O

Origin of Product

United States

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